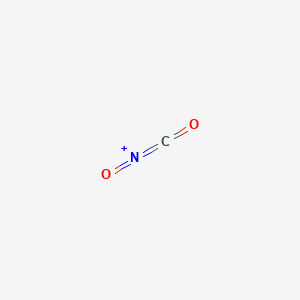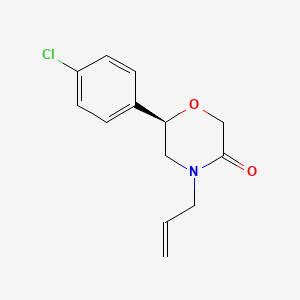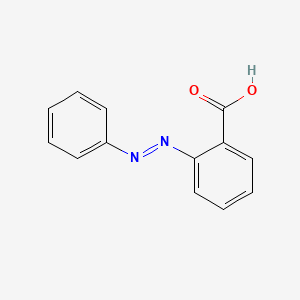
2-(Phenylazo)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylazo)benzoic acid, also known as 4-(Phenylazo)benzoic acid, is an organic compound with the molecular formula C13H10N2O2. It is an azobenzene derivative, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is notable for its photo-isomerizable properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(Phenylazo)benzoic acid can be synthesized through the reaction of p-aminobenzoic acid with nitrosobenzene. The reaction typically involves the formation of an azo bond between the aromatic rings under controlled conditions . Another method involves the use of diazonium salts, where p-aminobenzoic acid is diazotized and then coupled with benzene derivatives .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic oxidation processes. These methods are designed to be sustainable and produce high yields of the compound with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Phenylazo)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are often used.
Substitution: Electrophilic reagents like bromine and nitric acid are commonly employed.
Major Products: The major products formed from these reactions include substituted azobenzenes, amines, and various oxidized derivatives .
Aplicaciones Científicas De Investigación
2-(Phenylazo)benzoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Phenylazo)benzoic acid involves its ability to undergo photo-isomerization. Upon exposure to UV or visible light, the compound can switch between its trans and cis forms. This property is exploited in various applications, including molecular switches and sensors . The molecular targets and pathways involved in its action are primarily related to its interaction with light and subsequent changes in its molecular structure .
Comparación Con Compuestos Similares
Azobenzene: Similar in structure but lacks the carboxylic acid group.
4-(Hydroxyphenylazo)benzoic acid: Contains a hydroxyl group instead of a carboxyl group.
Methyl red: Another azobenzene derivative used as a pH indicator.
Uniqueness: 2-(Phenylazo)benzoic acid is unique due to its combination of an azo group and a carboxylic acid group, which imparts distinct chemical properties and reactivity. Its ability to undergo photo-isomerization makes it particularly valuable in applications requiring light-responsive behavior .
Propiedades
Número CAS |
3682-56-2 |
|---|---|
Fórmula molecular |
C13H10N2O2 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
2-phenyldiazenylbenzoic acid |
InChI |
InChI=1S/C13H10N2O2/c16-13(17)11-8-4-5-9-12(11)15-14-10-6-2-1-3-7-10/h1-9H,(H,16,17) |
Clave InChI |
UVOKEWIIBKIDIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate](/img/structure/B14176089.png)
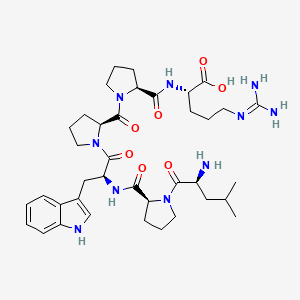
![2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14176100.png)

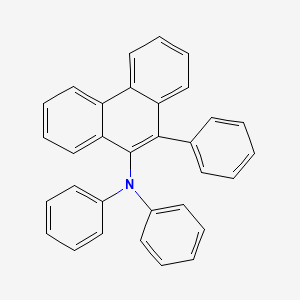
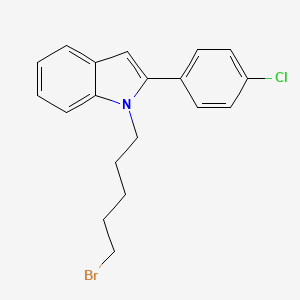


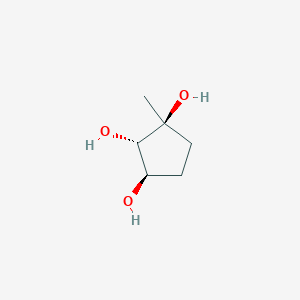
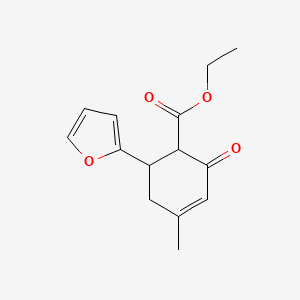
![1-Cyclohexyl-3-[2-(dimethylamino)ethyl]urea](/img/structure/B14176145.png)
![(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14176156.png)
